Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a brominated derivative of pyrazolo[4,3-c]pyridine, characterized by the molecular formula and a molecular weight of approximately . This compound serves as an important intermediate in the synthesis of various pharmaceuticals and other chemical products. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in both scientific research and industrial applications.
The compound is classified under heterocyclic aromatic organic compounds, specifically within the category of pyrazolo derivatives. It is primarily utilized in medicinal chemistry for its potential biological activity as well as in the development of agrochemicals and dyes . The compound is sourced from various chemical suppliers and is often used for research purposes rather than direct consumer applications.
The synthesis of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves several steps starting from simpler organic precursors. A common method includes the bromination of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate using a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually performed in a solvent like carbon tetrachloride (CCl₄) under elevated temperatures to facilitate the bromination process .
The molecular structure of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate features a pyrazolo ring system with a bromine substituent at the third position and a tert-butyl ester group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate |
InChI | InChI=1S/C11H16BrN3O2/c1-15(2,3)22-14(20)18-6-4-12-11(8-18)13(16)17-19(12)10-5-7/h10H,4-9H2,1-3H3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)Br |
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions:
Reagents commonly employed in these reactions include nucleophiles such as amines and thiols for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation processes. The reactions are typically conducted under controlled temperatures and in appropriate solvents to ensure optimal outcomes .
The mechanism of action of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is largely dependent on its specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of certain enzymes or receptors involved in various biochemical pathways.
In pharmacological contexts, this compound's interaction with molecular targets can lead to therapeutic effects by influencing metabolic pathways or cellular signaling processes . The precise mechanisms would require further investigation through experimental studies.
The physical properties of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like dichloromethane and tetrahydrofuran |
Stability | Stable under standard laboratory conditions |
These properties make it suitable for various laboratory applications .
Tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has several scientific uses:
This compound's versatility underscores its significance in both academic research and industrial applications.
The development of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS# 1936429-06-9) reflects key advancements in heterocyclic chemistry during the early 21st century. This bicyclic scaffold emerged prominently around 2015–2020 as pharmaceutical research sought constrained nitrogenous templates for kinase inhibition and receptor modulation [2] [4]. Its core integrates a pyrazole fused to a partially saturated pyridine ring—a structural motif prized for mimicking purine geometry while offering enhanced metabolic stability over simpler heterocycles [6]. The specific incorporation of a tert-butoxycarbonyl (Boc) group at N5 and a bromine atom at C3, as evidenced by commercial availability timelines, addressed twin challenges: protecting the secondary amine during synthetic manipulations and providing a site for transition metal-catalyzed cross-coupling [1] [7].
This compound belongs to the 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine family (also classified as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in some literature), a scaffold historically underexplored due to synthetic accessibility barriers [6]. Early routes suffered from low yields and regioselectivity issues, but improved protocols involving cyclization of hydrazines with Boc-protected piperidinone derivatives enabled practical access [5] [8]. The bromine functionality specifically enhances reactivity over non-halogenated analogues, serving as a "molecular handle" for diversification—a design principle critical to modern fragment-based drug discovery [3] [7].
Table 1: Key Identifiers of tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1936429-06-9 | [1] [3] [5] |
Molecular Formula | C₁₁H₁₆BrN₃O₂ | [1] [3] [7] |
Molecular Weight | 302.17 g/mol | [1] [3] [7] |
IUPAC Name | tert-Butyl 3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate | [1] [4] |
SMILES | CC(C)(C)OC(=O)N1CCc2[nH]nc(Br)c2C1 | [1] [5] |
Alternative Nomenclature | 3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester | [4] |
The strategic placement of reactive sites establishes this molecule as a linchpin intermediate in constructing pharmacologically active compounds. The Boc group confers stability during purification and storage (typically at 2–8°C under inert atmosphere [3]), yet undergoes facile acid-mediated deprotection to unmask a basic secondary amine—a feature exploited in salt formation or further acylation [6] [8]. Simultaneously, the C3-bromine atom enables pivotal carbon-carbon and carbon-heteroatom bond formations via palladium-catalyzed cross-coupling, nucleophilic substitution, or metal-halogen exchange [4] [7]. This duality permits sequential orthogonal modifications essential for lead optimization campaigns.
Documented applications highlight its versatility:
Table 2: Representative Medicinal Chemistry Applications of the Compound
Reaction Type | Product Functionalization | Therapeutic Area | Source |
---|---|---|---|
Suzuki Coupling | Aryl/heteroaryl @ C3 | Kinase inhibition (JAK2/BTK) | [4] [7] |
SNAr with amines | Piperazinyl/morpholinyl @ C3 | Antibacterial agents | [3] |
Boc deprotection | Free amine @ N5 | Sigma-1 receptor ligands | [7] |
Sonogashira Coupling | Alkynyl @ C3 | PARP inhibitors | [4] |
Commercial availability reinforces its utility: suppliers like Ambeed, Synthonix, and LGC Standards offer quantities from 50mg to 5g, priced at $60–$1535 depending on scale and purity [3] [5] [7]. Cold-chain transportation (2–8°C) preserves integrity during distribution [3]. The compound’s role persists due to its balance of reactivity and stability—attributes enabling rapid generation of structure-activity relationships (SAR) in drug discovery pipelines.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9